![molecular formula C22H28N6O4 B3003376 4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189443-24-0](/img/structure/B3003376.png)
4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been synthesized through various chemical processes. For example, Danylchenko et al. (2016) conducted a study on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, predicting their biological activities using software. The study indicated potential antineurotic activity, relevant for treating male reproductive and erectile dysfunction, classifying these substances as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial and Anticancer Applications
Research by Gadhave and Kuchekar (2020) involved synthesizing N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives, displaying significant in vitro antioxidant and antibacterial activities. This study highlighted the potential of these compounds as lead molecules for anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020).
Potential in Drug Design
Kaneko et al. (2020) explored the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as antiproliferative agents, demonstrating their effectiveness against various cancer cell lines. This study underscores the potential of these compounds in drug design, especially for cancer therapy (Kaneko et al., 2020).
Diverse Synthesis Methods
Additional studies have demonstrated diverse methods for synthesizing these compounds and exploring their potential applications. Pyatakov et al. (2015) conducted a study on the condensation of 2-aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines with various diketones, providing access to polycondensed derivatives (Pyatakov et al., 2015).
Antimicrobial Properties
A study by Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides, exhibiting moderate to potent antibacterial and antifungal activities, demonstrating selective action with no significant impact on human keratinocytes (Pokhodylo et al., 2021).
properties
IUPAC Name |
N-(2-methylpropyl)-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-6-9-26-20(31)16-8-7-15(19(30)23-11-13(2)3)10-17(16)28-21(26)25-27(22(28)32)12-18(29)24-14(4)5/h6-8,10,13-14H,1,9,11-12H2,2-5H3,(H,23,30)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWMHFVRLOAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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